TBK1 and IKKε Dual Inhibition Potency Compared to Amlexanox and BX795
MRT67307 inhibits TBK1 with an IC50 of 19 nM and IKKε with an IC50 of 160 nM at 0.1 mM ATP in vitro, providing >50-fold greater potency against TBK1 compared to amlexanox (IC50 ≈1-2 µM) and >3-fold improvement over BX795 for IKKε inhibition (BX795 IKKε IC50 = 41 nM) . Unlike BX795, MRT67307 does not inhibit PDK1 at relevant concentrations [1].
| Evidence Dimension | TBK1 and IKKε inhibition potency |
|---|---|
| Target Compound Data | TBK1 IC50 = 19 nM; IKKε IC50 = 160 nM (0.1 mM ATP) |
| Comparator Or Baseline | Amlexanox: TBK1/IKKε IC50 ≈1-2 µM; BX795: TBK1 IC50 = 6 nM, IKKε IC50 = 41 nM |
| Quantified Difference | MRT67307 TBK1 potency ~53-105× greater than amlexanox; IKKε potency ~3.9× greater than BX795 |
| Conditions | In vitro kinase assay at 0.1 mM ATP |
Why This Matters
For studies requiring robust dual inhibition of TBK1/IKKε without confounding PDK1 activity, MRT67307 offers a unique potency and selectivity window that cannot be replicated by amlexanox or BX795.
- [1] Clark K, et al. J Biol Chem. 2009;284(21):14136-14146. View Source
